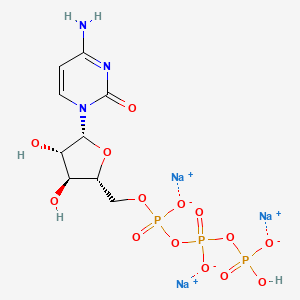

Cytarabine triphosphate (trisodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cytarabine triphosphate (trisodium) is a compound that serves as an active metabolite of cytarabine, a chemotherapeutic agent used primarily in the treatment of leukemia. It acts as a competitive inhibitor of DNA synthesis, making it a crucial component in cancer treatment regimens .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytarabine triphosphate (trisodium) is synthesized through a series of phosphorylation reactions starting from cytarabine. The process involves the use of deoxycytidine kinase and other nucleotide kinases to convert cytarabine into its triphosphate form . The reaction conditions typically require an aqueous medium and controlled pH to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of cytarabine triphosphate (trisodium) often involves the use of bioreactors to maintain the necessary conditions for enzyme-mediated phosphorylation. The process is scaled up by optimizing the concentration of cytarabine and the enzymes involved, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cytarabine triphosphate (trisodium) primarily undergoes phosphorylation and deamination reactions. It is metabolized intracellularly into its active triphosphate form, which then inhibits DNA synthesis .

Common Reagents and Conditions

The phosphorylation reactions require nucleotide kinases and an aqueous medium with controlled pH. Deamination reactions involve cytidine deaminase, which converts cytarabine into its inactive form .

Major Products Formed

The major product formed from the phosphorylation of cytarabine is cytarabine triphosphate (trisodium). Deamination reactions produce uracil derivatives, which are biologically inactive .

Scientific Research Applications

Cytarabine triphosphate (trisodium) has a wide range of applications in scientific research:

Chemistry: It is used to study the mechanisms of DNA synthesis and repair.

Biology: Researchers use it to investigate cellular responses to DNA damage and the role of nucleotide analogs in cell cycle regulation.

Medicine: It is a critical component in the treatment of leukemia and other hematologic malignancies.

Mechanism of Action

Cytarabine triphosphate (trisodium) exerts its effects by incorporating into DNA during the S-phase of the cell cycle. This incorporation inhibits DNA polymerase, preventing DNA synthesis and repair. The compound also induces DNA fragmentation and chain termination, leading to cell death .

Comparison with Similar Compounds

Cytarabine triphosphate (trisodium) is similar to other nucleoside analogs such as gemcitabine and decitabine. it is unique in its ability to inhibit DNA synthesis specifically during the S-phase of the cell cycle. This specificity makes it particularly effective in treating rapidly dividing cancer cells .

List of Similar Compounds

- Gemcitabine

- Decitabine

- Fludarabine

- Cladribine

Cytarabine triphosphate (trisodium) stands out due to its high efficacy in treating hematologic malignancies and its ability to predict chemosensitivity in leukemic blasts .

Properties

Molecular Formula |

C9H13N3Na3O14P3 |

|---|---|

Molecular Weight |

549.10 g/mol |

IUPAC Name |

trisodium;[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O14P3.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7+,8-;;;/m1.../s1 |

InChI Key |

HZQKYJNQQBPWQM-DGKYPTGMSA-K |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12378197.png)

![4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B12378203.png)

![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)